2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with sulfanylacetic acid under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an inhibitor of enzymes such as falcipain-2, which is involved in the life cycle of the malaria parasite Plasmodium falciparum.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle and can potentially lead to its eradication.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: This compound shares a similar thienopyrimidine core but differs in the substituents attached to the ring system.
3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid: Another related compound with variations in the alkyl groups and functional groups attached to the core structure.
Uniqueness
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl substitution at the 3 and 6 positions of the thienopyrimidine core differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
2-(3,6-diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-3-7-5-8-10(19-7)13-12(18-6-9(15)16)14(4-2)11(8)17/h5H,3-4,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBOKQJKPQSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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